molecular formula C21H17ClN4O2 B2916102 2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one CAS No. 1251703-03-3

2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Cat. No. B2916102
CAS RN: 1251703-03-3
M. Wt: 392.84
InChI Key: XZVOTZWLPUOBJG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications

Structural Evaluation and Synthesis

A study by Ferreira et al. (2013) explored the structural evaluation of mono hydrates of three 2H-pyrazolo[4,3-c]quinolin-3(5H)-one derivatives, including a compound similar to the one . Through single crystal X-ray diffraction and theoretical studies, the research identified the quinoloid form as the most stable tautomeric form, supported by excellent agreement between calculated and X-ray determined structures. This foundational work helps in understanding the structural dynamics and stability of such compounds, which is crucial for their application in designing functional materials and pharmaceuticals (Ferreira et al., 2013).

Photophysical Properties and Molecular Reporting

Rurack and Bricks (2001) investigated the potential of derivatives functionalized with heterocyclic acceptors for use as efficient molecular reporters. This study highlights the versatility of pyrazoline derivatives, including those similar to the queried compound, in multimodal signaling of chemical analytes. The research underscores the significance of combining electron transfer and charge transfer processes within these molecules, which can be leveraged in the development of novel sensors and reporting systems (Rurack & Bricks, 2001).

Antiproliferative Activity and Cancer Research

A study conducted by Pirol et al. (2014) synthesized and evaluated the antiproliferative activities of amide derivatives of a closely related pyrazole-3-carboxylic acid against various human cancer cell lines. The research identified compounds with promising cytotoxic activities, indicating the potential for these derivatives in cancer therapy. This finding is particularly relevant for the development of new antitumor agents, showcasing the compound's application in medicinal chemistry and oncology (Pirol et al., 2014).

Photovoltaic Applications

Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, focusing on their applications in organic–inorganic photodiode fabrication. The study demonstrated that these compounds exhibit significant photovoltaic properties when used in heterojunction diodes, highlighting their potential in the development of new photovoltaic devices. This research opens up new avenues for the use of these derivatives in solar energy conversion and electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-14-4-6-15(7-5-14)26-21(28)17-12-23-18-8-3-13(11-16(18)19(17)24-26)20(27)25-9-1-2-10-25/h3-8,11-12,24H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLRJPXFCAFHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

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